Benz[a]anthracen-3-ol-d11 (Major)
Description
Contextualization within Polycyclic Aromatic Hydrocarbon Metabolite Research
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of multiple fused aromatic rings. pfigueiredo.org They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and garbage. Human exposure to PAHs is a significant concern due to the carcinogenic and mutagenic properties of some of these compounds and their metabolites. ontosight.ai
When PAHs enter the body, they are metabolized by enzymes into more water-soluble compounds, such as phenols, dihydrodiols, and quinones, to facilitate their excretion. ontosight.ai However, during this metabolic process, reactive intermediates can be formed that can bind to DNA, leading to mutations and potentially initiating cancer. ontosight.ai Therefore, the detection and quantification of PAH metabolites in biological samples like urine, blood, and tissues are crucial for assessing human exposure and understanding the mechanisms of PAH-induced carcinogenesis.
Benz[a]anthracene is a well-known PAH, and its metabolites are often monitored in toxicological and environmental studies. pfigueiredo.orgnih.gov Benz[a]anthracen-3-ol is one such metabolite. To accurately measure the concentration of this and other metabolites, researchers rely on a technique called isotope dilution mass spectrometry (IDMS). researchgate.net This method requires a stable, isotopically labeled internal standard that behaves chemically and physically like the analyte of interest. Benz[a]anthracen-3-ol-d11, with its eleven deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of Benz[a]anthracen-3-ol.
Rationale for Deuterium Labeling in Chemical and Biological Studies
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium atoms in a molecule creates a "heavier" version of that compound. clearsynth.com This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry. nih.gov
The primary reasons for using deuterium-labeled compounds like Benz[a]anthracen-3-ol-d11 as internal standards are:
Improved Accuracy and Precision: In mass spectrometry, the instrument separates ions based on their mass-to-charge ratio. Since the deuterated standard has a higher mass than the natural compound, it can be distinguished and measured separately. nih.gov By adding a known amount of the deuterated standard to a sample before analysis, any loss of the analyte during sample preparation and analysis can be corrected for, leading to more accurate and precise quantification. texilajournal.com
Similar Chemical and Physical Properties: Deuterium-labeled compounds are chemically almost identical to their non-labeled counterparts. clearsynth.com This ensures that they behave similarly during extraction, chromatography, and ionization, which is a fundamental requirement for a good internal standard.
Co-elution in Chromatography: In techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) that are often coupled with mass spectrometry, the deuterated standard and the analyte will elute at nearly the same time. texilajournal.com This co-elution is highly desirable as it minimizes the impact of any variations in the analytical conditions over time.
Kinetic Isotope Effect: The replacement of hydrogen with deuterium can sometimes slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. chem-station.com While this can be a subject of study in itself, for the purpose of an internal standard, the effect is generally minimal and does not significantly compromise the accuracy of the measurement, especially when using modern analytical instrumentation. chem-station.com
The use of deuterium-labeled standards has become a cornerstone of reliable quantitative analysis in various fields, including drug metabolism studies, environmental monitoring, and clinical diagnostics. clearsynth.comtexilajournal.com
Data Table: Chemical Properties of Benz[a]anthracen-3-ol-d11 (Major)
| Property | Value |
| Chemical Formula | C₁₈H₁D₁₁O |
| Molecular Weight | 279.43 g/mol |
| Appearance | Solid |
| Isotopic Purity | Typically ≥ 98% |
Properties
Molecular Formula |
C₁₉D₁₁HO |
|---|---|
Molecular Weight |
255.36 |
Synonyms |
3-Hydroxybenz[a]anthracene -d11 |
Origin of Product |
United States |
Analytical Advancements and Methodologies
Role as an Internal Standard in Quantitative Analysis
Benz[a]anthracen-3-ol-d11 serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart, Benz[a]anthracen-3-ol. In a technique known as isotope dilution, a known quantity of the deuterated standard is added to a sample at the very beginning of the analytical process. Because the deuterated and non-deuterated compounds exhibit nearly identical chemical behavior, any loss of the target analyte during sample extraction, cleanup, derivatization, or instrumental analysis is mirrored by a proportional loss of the internal standard. This allows for precise correction of analytical variability, ensuring high accuracy and reproducibility in the final quantitative results. The use of stable isotopes as tracers is a well-established practice in the drug development process for quantitative purposes. medchemexpress.com
In mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Benz[a]anthracen-3-ol-d11 is fundamental for achieving accurate quantification. rjptonline.org While the internal standard co-elutes with the native analyte during the chromatographic separation phase, the mass spectrometer can easily differentiate them based on their mass-to-charge ratio (m/z). The instrument simultaneously measures the signal intensity for the native analyte and the deuterated standard. Quantification is then performed by calculating the ratio of the analyte's signal to the internal standard's signal and comparing it to a calibration curve. This approach effectively compensates for matrix effects and variations in instrument response, which are common challenges in complex biological samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating PAH metabolites from complex mixtures. rdd.edu.iq Studies have focused on optimizing the separation of various monohydroxylated derivatives of benz[a]anthracene using reversed-phase HPLC with different column types, such as monomeric and polymeric C18 columns. nih.gov For instance, a polymeric Vydac C18 column was shown to resolve phenols of benz[a]anthracene with a wider range of retention times compared to a monomeric Zorbax ODS column. nih.gov The successful separation of these isomers is critical for accurate identification and quantification. In such methods, Benz[a]anthracen-3-ol-d11 would be expected to have the same retention time as the non-labeled Benz[a]anthracen-3-ol, ensuring that both compounds are subjected to the same chromatographic conditions before detection by a mass spectrometer.
Exemplary Chromatographic Conditions for PAH Separation
| Parameter | Condition | Source |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | rdd.edu.iq |
| Column | ODS-C18 (150×4.6 mm I.D) | rdd.edu.iq |
| Mobile Phase | Acetonitrile : 0.01M Phosphate Buffer (80:20 v/v) | rdd.edu.iq |
| pH | 6 | rdd.edu.iq |
| Flow Rate | 1.0 mL/min | rdd.edu.iq |
| Column Temperature | 60°C | rdd.edu.iq |
| Detection Wavelength | 254 nm | rdd.edu.iq |
Sample Preparation and Derivatization Strategies for Metabolite Analysis
The analysis of polar PAH metabolites, such as hydroxy-benz[a]anthracenes, is often complicated by their chemical properties. nih.gov Direct analysis can be limited by broadened spectral peaks and photodegradation. nih.gov To address this, derivatization strategies are employed to convert the polar metabolites into more stable and easily detectable compounds. nih.gov
One such strategy involves a 10-minute derivatization procedure to convert hydroxy-benz[a]anthracenes into their corresponding methoxy (B1213986) compounds through extraction and permethylation. nih.gov This process significantly improves the analytical characteristics for techniques like laser-excited Shpol'skii spectrometry (LESS). nih.gov When using Benz[a]anthracen-3-ol-d11 as an internal standard, it undergoes the same chemical derivatization as the native analyte. This ensures that any variations or inefficiencies in the reaction yield are corrected for, thereby maintaining the accuracy of the quantification. This approach has been successfully used to detect hydroxy-benz[a]anthracene isomers at low-picogram levels in complex matrices like urine and blood. nih.gov
Method Validation and Performance Characteristics in Research Applications
The use of Benz[a]anthracen-3-ol-d11 is critical for the validation of analytical methods designed to measure trace levels of PAH metabolites. Method validation demonstrates that an analytical procedure is suitable for its intended purpose by assessing parameters such as accuracy, precision, selectivity, and robustness. By spiking a known amount of the deuterated standard into control matrices, researchers can evaluate the performance of the entire method.
The recovery of the internal standard across multiple samples and analytical runs provides a direct measure of the method's efficiency and consistency. For example, a method for analyzing benz[a]anthracene metabolites in body fluids was able to achieve a detection limit for 1-hydroxybenz[a]anthracene (B1214010) of 0.6 parts per trillion by utilizing a derivatization strategy. nih.gov The reliability of such sensitive measurements heavily depends on the use of a stable isotope-labeled internal standard to correct for matrix interferences and procedural losses, thereby ensuring the data's validity in research applications, including carcinogenesis studies. pharmaffiliates.comnih.gov
Mechanistic Studies of Metabolism and Biotransformation
In Vitro Metabolic Pathways of Benz[a]anthracen-3-ol
The in vitro metabolism of benz[a]anthracene, the parent compound of Benz[a]anthracen-3-ol, has been extensively studied to elucidate the pathways leading to its biotransformation. These studies, primarily using liver microsomal fractions, reveal a complex series of oxidative reactions.
The initial enzymatic attack on the benz[a]anthracene molecule can occur at several positions. nih.gov Metabolism by rat-liver homogenates involves hydroxylation at the 3,4-, 5,6-, or 8,9-bonds, which results in the formation of phenols and dihydrodihydroxy compounds. nih.govnih.gov The formation of 3-hydroxy metabolites is a documented pathway; for instance, studies on 6-methylbenz[a]anthracene (B135010) in rat liver microsomes identified 3-hydroxy-6-MBA as a metabolite. nih.gov
In human-derived in vitro systems, such as hepatic microsomes and bone marrow cells, the primary metabolites observed are dihydrodiols. nih.govnih.gov The major dihydrodiols formed from benz[a]anthracene in human liver microsomes are the 8,9-dihydrodiol, 5,6-dihydrodiol, and 10,11-dihydrodiol. nih.gov The 3,4-dihydrodiol, which is structurally related to Benz[a]anthracen-3-ol, is typically formed in smaller quantities in these systems. nih.govnih.gov The formation of these dihydrodiols is considered a key step in the metabolic activation of benz[a]anthracene.
The biotransformation of benz[a]anthracene and its derivatives is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org These enzymes introduce an oxygen atom into the PAH structure, initiating the metabolic cascade. Specific isoforms, including CYP1A1, CYP1A2, and CYP1B1, are known to metabolize PAHs. wikipedia.org
Further investigations into the regio-selective metabolism of benz[a]anthracene have implicated members of the CYP2C sub-family. nih.govnih.gov Studies using rat hepatic microsomes suggest that isoforms like CYP2C11, CYP2B2, and/or CYP2C6 are involved in the formation of specific dihydrodiols. nih.gov The critical role of P450 enzymes is confirmed by experiments where general inhibitors like carbon monoxide and piperonyl butoxide effectively block the formation of benz[a]anthracene metabolites in human bone marrow cultures. nih.gov
In addition to mammalian enzymes, microbial systems also possess enzymatic machinery capable of degrading benz[a]anthracene. Fungal species utilize cytochrome P-450 monooxygenase and epoxide hydrolase systems for metabolism. asm.org Other fungi employ ligninolytic enzymes, which have a low substrate affinity that makes them effective against a wide range of organic pollutants, including PAHs. researchgate.net
Following the initial oxidative metabolism by Phase I enzymes like cytochrome P450, the resulting metabolites, such as phenols and dihydrodiols, can undergo further transformation by Phase II enzymes. These reactions typically involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.
One of the key conjugation pathways identified for benz[a]anthracene metabolites is the formation of glutathione (B108866) conjugates. Studies with rat-liver homogenates have shown that both benz[a]anthracene and its 5,6-epoxy-5,6-dihydro derivative can be converted into a glutathione conjugate, which is likely S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione. nih.gov Phenolic derivatives like Benz[a]anthracen-3-ol are prime substrates for other conjugation reactions, including glucuronidation and sulfation, although specific conjugates of this particular isomer are not detailed in the provided context.
In microbial systems, the metabolic pathways can lead to ring fission and the formation of different types of metabolites. For example, the bacterium Sphingobium sp. strain KK22 degrades benz[a]anthracene into various products, including o-hydroxypolyaromatic acids and hydroxy-naphthoic acids. nih.govresearchgate.net Another bacterium, a Beijerinckia strain, was found to convert benz[a]anthracene into an isomeric mixture of three o-hydroxypolyaromatic acids. nih.gov Ligninolytic fungi can transform benz[a]anthracene into benz[a]anthracene-7,12-dione, which is then further degraded into smaller acidic molecules like 1,2-naphthalenedicarboxylic acid and phthalic acid. researchgate.net
| Metabolite Class | Specific Metabolites Identified | Biological System | Reference |
|---|---|---|---|
| Dihydrodiols | BA-3,4-dihydrodiol, BA-5,6-dihydrodiol, BA-8,9-dihydrodiol, BA-10,11-dihydrodiol | Rat Liver, Human Liver & Bone Marrow, Hamster Embryo Cells | nih.govnih.govnih.gov |
| Phenols | 3-hydroxy-6-MBA (from 6-methylbenz[a]anthracene) | Rat Liver Microsomes | nih.gov |
| Conjugates | S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione | Rat Liver Homogenates | nih.gov |
| Ring Fission Products | 1-Hydroxy-2-anthranoic acid, 2-hydroxy-3-phenanthroic acid, 1,2-naphthalenedicarboxylic acid, Phthalic acid | Bacteria (Beijerinckia sp.), Fungi (Irpex lacteus) | researchgate.netnih.gov |
| Diones | Benz[a]anthracene-7,12-dione | Fungi (Irpex lacteus) | researchgate.net |
Impact of Deuterium (B1214612) Substitution on Metabolic Fate Investigations
The use of stable isotope-labeled compounds, such as Benz[a]anthracen-3-ol-d11, is a powerful tool in metabolic research. The substitution of hydrogen atoms with deuterium, a heavier and more stable isotope, has significant implications for studying the metabolic fate of xenobiotics. nih.gov
The primary advantage of deuteration lies in the "kinetic isotope effect." nih.gov Many metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond as the rate-limiting step. nih.gov The carbon-deuterium (C-D) bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, the metabolic rate of a deuterated compound can be significantly slower compared to its non-deuterated counterpart. nih.gov This slowing of metabolism can help to identify transient intermediates and more accurately delineate metabolic pathways.
Furthermore, deuterated compounds serve as excellent internal standards for quantitative analysis using mass spectrometry (MS). By adding a known amount of the deuterated analog to a biological sample, the non-deuterated compound can be measured with high precision and accuracy. The distinct mass difference allows for clear differentiation between the analyte and the standard.
Studies on other molecules have demonstrated the utility of this approach. For example, stereospecific deuterium substitution in dopamine (B1211576) was used to elucidate the precise mechanism of its oxidative deamination by monoamine oxidase (MAO) enzymes. nih.gov Similarly, deuterating the N-methyl group of the drug enzalutamide (B1683756) was shown to slow its N-demethylation, resulting in altered pharmacokinetic properties and reduced metabolite load in rats. nih.gov Therefore, Benz[a]anthracen-3-ol-d11 is an invaluable tool for investigating its own metabolic pathways, identifying the enzymes involved, and quantifying its presence and the formation of its metabolites in complex biological matrices.
Comparative Metabolic Profiling in Non-Human Biological Models
Studying the metabolism of benz[a]anthracene in various non-human biological models provides crucial comparative data, highlighting species-specific differences in biotransformation pathways.
| Biological Model | Key Findings | Reference |
|---|---|---|
| Rat (Liver Microsomes) | Metabolizes benz[a]anthracene to various dihydrodiols (3,4-, 5,6-, 8,9-, 10,11-diols) and phenols. Significant gender- and strain-specific differences observed, particularly in diol formation rates. | nih.govnih.govnih.govnih.gov |
| Hamster (Embryo Cells) | Forms 3,4- and 8,9-dihydrodiols. Co-administration with benzo[a]pyrene (B130552) inhibits the metabolic activation of the latter. | nih.govnih.gov |
| Mouse (Skin) | Metabolizes benz[a]anthracene to form significant amounts of the 3,4-dihydrodiol, a key precursor to a reactive diol-epoxide. | nih.gov |
| Fish (Various species) | Capable of biotransformation. Bluegill sunfish metabolize anthracene (B1667546) and benzo[a]pyrene. Benz[a]anthracene exposure in nibbler fish was shown to disrupt bone metabolism. | nih.govnih.gov |
| Bacteria (e.g., Sphingobium, Beijerinckia) | Exhibit extensive degradation capabilities, including ring fission, leading to the formation of o-hydroxypolyaromatic acids and other acidic metabolites. | nih.govresearchgate.netnih.gov |
| Fungi (e.g., Irpex lacteus, Mycobacterium) | Metabolize via different pathways, including oxidation at the methyl group (for methylated PAHs) and formation of diones, which are further degraded. | asm.orgresearchgate.net |
In rodent models, the rat is a commonly used system. Rat liver microsomes metabolize benz[a]anthracene to a profile of dihydrodiols and phenols. nih.govnih.gov Notably, significant gender-related differences in metabolic rates have been reported, with male rats often exhibiting much higher rates of formation for certain dihydrodiols compared to females, a difference attributed to the gender-specific expression of certain CYP450 enzymes. nih.gov In hamster embryo cells and mouse skin, the formation of the 3,4- and 8,9-dihydrodiols is a prominent pathway, with mouse skin producing a relatively larger amount of the 3,4-dihydrodiol compared to rat liver microsomes. nih.gov
Aquatic organisms also demonstrate the capacity to metabolize PAHs. Fish , such as the bluegill sunfish, can biotransform anthracene and benzo[a]pyrene. nih.gov In nibbler fish, exposure to benz[a]anthracene was found to disrupt bone metabolism, indicating that the compound or its metabolites have systemic effects. nih.gov
Microbial models reveal entirely different metabolic fates. Various strains of bacteria and fungi can degrade benz[a]anthracene, often using it as a carbon source. Bacteria like Sphingobium sp. and Beijerinckia cleave the aromatic rings to produce various acidic compounds, such as hydroxy-naphthoic and phenanthroic acids. nih.govnih.gov Fungi such as Irpex lacteus can transform benz[a]anthracene to benz[a]anthracene-7,12-dione, which is subsequently broken down into smaller molecules. researchgate.net These microbial pathways represent routes of environmental degradation rather than the metabolic activation typically seen in mammalian systems.
Investigation of Biological Interactions and Molecular Mechanisms
Non-Human Cellular and Subcellular Studies
The biological effects of benz[a]anthracene and its metabolites have been investigated in various non-human cellular and subcellular systems to elucidate their mechanisms of toxicity and carcinogenicity.
Interactions with Cellular Macromolecules (e.g., DNA Adduct Formation)
The carcinogenicity of many PAHs, including benz[a]anthracene, is linked to their metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules like DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.
Studies in hamster embryo cells have shown that benz[a]anthracene is metabolically activated to diol-epoxides that bind to nucleic acids. Specifically, the non-'bay-region' diol-epoxide, anti-BA-8,9-diol 10,11-oxide, has been found to react with guanosine (B1672433) and adenosine (B11128) in RNA and with deoxyguanosine in DNA. nih.gov Further research has indicated that the 'bay-region' diol-epoxide, anti-BA-3,4-diol 1,2-oxide, which is a metabolite of trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene, primarily reacts with deoxyguanosine in DNA. nih.gov
In a study using C3H/10T1/2 clone 8 mouse embryo fibroblasts, treatment with dibenz[a,h]anthracene (B1670416) (DBA), a related PAH, resulted in the formation of 11 distinct DNA adducts. nih.gov The metabolite DBA-3,4-diol produced nine of these adducts, while DBA-3,4-diol-1,2-oxide was responsible for seven. nih.gov Two of the adducts consistently observed were identified as products of the interaction between DBA-3,4-diol-1,2-oxide and 2'-deoxyguanosine. nih.gov
In vitro studies with rat liver microsomes have further characterized the formation of DNA adducts from dibenz[a,h]anthracene. nih.gov The main adducts were identified as being derived from the reaction of bay-region diolepoxides with deoxyguanosine and deoxyadenosine (B7792050). nih.govnih.gov The table below summarizes the distribution of these adducts.
| Adduct Type | Percentage of Total Radioactivity |
| Bay region diolepoxide-DNA adducts | 27.5% |
| anti bay region diolepoxide-deoxyguanosine adducts | 17.7% |
| syn diolepoxide-derived deoxyguanosine adducts | 5.8% |
| Bay region deoxyadenosine adducts | 4% |
These findings highlight the importance of metabolic activation in the formation of DNA adducts, which are considered to be a key step in the initiation of carcinogenesis by benz[a]anthracene and related PAHs.
Modulation of Molecular Pathways (e.g., Aryl Hydrocarbon Receptor Activation)
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs. plos.org Upon binding to a ligand such as a PAH, the AHR translocates to the nucleus and induces the expression of a battery of genes, including xenobiotic-metabolizing enzymes like cytochrome P450s (CYPs). plos.orgoup.com
Benzanthrone (B145504), an oxidized PAH, has been shown to have a high binding affinity for the AHR. nih.gov In primary mouse melanocytes, exposure to benzanthrone led to an increase in AHR expression, tyrosinase activity, and melanin (B1238610) synthesis, suggesting that AHR activation is critical for these effects. nih.gov Similarly, in human liver cells, benz[a]anthracene was found to induce AHR activation in a concentration-dependent manner. nih.gov
The activation of the AHR by PAHs can lead to a cascade of downstream events. For instance, in HaCaT cells, benzo[a]pyrene-induced AHR activation resulted in the overexpression of AQP3 and Notch1, genes that are implicated in cancer signaling pathways. nih.gov
In Vitro Toxicological Mechanistic Assessments
In vitro toxicological studies provide valuable insights into the mechanisms of action of chemicals. For benz[a]anthracene and its derivatives, these studies have focused on endpoints such as cell transformation and DNA damage.
In the C3H/10T1/2 clone 8 cell transformation assay, several PAHs, including benzo[a]pyrene (B130552), 3-methylcholanthrene, and 7,12-dimethylbenz[a]anthracene, induced dose-dependent morphological transformation. nih.gov Dibenz[a,h]anthracene showed a weak positive response in this assay. nih.gov Interestingly, while these hydrocarbons induced cell transformation, they caused little to no DNA single-strand breaks as measured by alkaline elution techniques. nih.gov In contrast, directly acting alkylating agents produced significant DNA damage but were less effective at causing transformation. nih.gov
The neurotoxic effects of benz[a]anthracene have been investigated in hippocampal neuronal cell lines. nih.gov Exposure to benz[a]anthracene led to a reduction in cell viability, cell shrinkage, and cell death. nih.gov Mechanistically, it was found to inhibit the activity of acetylcholinesterase (AChE) and monoamine oxidase (MAO), and to induce oxidative stress, as indicated by decreased catalase (CAT) and glutathione (B108866) S-transferase (GST) activities and reduced glutathione (GSH) levels. nih.gov
Eco-toxicological Investigations in Non-Mammalian Models
Non-mammalian models are increasingly used in ecotoxicology to assess the environmental impact of pollutants.
In a study using Japanese medaka (Oryzias latipes) embryos exposed to benz[a]anthracene in sediment, a range of toxic effects were observed. ifremer.fr These included tachycardia, craniofacial deformities, and DNA damage in the pro-larvae. ifremer.fr The exposed larvae also exhibited a reduced photomotor response. ifremer.fr The lowest observed effect concentration (LOEC) for these effects was 0.92 µg g−1 dry weight of sediment, a concentration that is environmentally relevant in polluted aquatic ecosystems. ifremer.fr The study also found that benz[a]anthracene exposure increased the activity of CYP1A, an enzyme involved in its metabolism, in the hepato-biliary tissue of the fish. ifremer.fr
Environmental Occurrence and Fate Studies
Application in Environmental Monitoring of Polycyclic Aromatic Hydrocarbons and Their Metabolites
The accurate quantification of PAHs and their hydroxylated metabolites in complex environmental matrices such as soil, water, air, and biological tissues is a significant analytical challenge. Benz[a]anthracen-3-ol-d11 serves as an invaluable tool in these analyses, primarily as an internal standard in isotope dilution mass spectrometry (IDMS) methods. researchgate.net The principle behind its use lies in its chemical similarity to the native (non-deuterated) analyte of interest, 3-hydroxybenz[a]anthracene, and other related PAH metabolites.
When added to an environmental sample at a known concentration at the beginning of the analytical process, Benz[a]anthracen-3-ol-d11 experiences similar losses as the native analyte during extraction, cleanup, and instrumental analysis. By measuring the ratio of the native analyte to the deuterated standard in the final extract, analysts can accurately correct for these procedural losses, leading to more precise and reliable quantification. researchgate.net This approach is crucial for obtaining high-quality data in environmental monitoring programs that assess the extent of PAH contamination and human exposure. mdpi.com
Table 1: Application of Deuterated Standards in PAH Analysis
| Analytical Application | Purpose of Benz[a]anthracen-3-ol-d11 | Common Analytical Technique |
| Quantification of hydroxylated PAHs in urine | Internal standard for assessing human exposure | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analysis of PAHs in soil and sediment | Surrogate standard to monitor extraction efficiency | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Measurement of airborne PAH metabolites | Isotope dilution standard for air quality monitoring | High-Resolution Mass Spectrometry (HRMS) |
Tracer Studies for Environmental Transport and Transformation
Understanding the pathways through which PAHs and their metabolites move and transform in the environment is essential for predicting their fate and potential for exposure. Benz[a]anthracen-3-ol-d11 and other deuterated PAHs are employed as tracers in laboratory and field studies to investigate these processes. nih.gov By introducing a known amount of the labeled compound into a specific environmental compartment, researchers can track its movement and degradation over time.
Since deuterated PAHs are assumed to have a similar environmental fate as their non-deuterated counterparts, these studies provide valuable insights into: nih.govreading.ac.uk
Atmospheric transport: Tracking the long-range movement of airborne PAHs.
Water column dynamics: Investigating the dissolution, transport, and sedimentation of PAHs in aquatic systems.
Food web transfer: Following the bioaccumulation and biomagnification of PAHs through different trophic levels.
Degradation pathways: Identifying and quantifying the formation of various transformation products under different environmental conditions, such as microbial degradation or photodegradation. researchgate.net
The data from these tracer studies are critical for developing and validating environmental fate models that can predict the persistence and distribution of PAH contamination.
Assessment of Leaching and Sorption Phenomena in Environmental Matrices
The mobility and bioavailability of PAHs and their metabolites in soil and sediment are largely governed by their sorption to organic matter and mineral surfaces, as well as their potential to leach into groundwater. Benz[a]anthracen-3-ol-d11 can be used in controlled laboratory experiments to quantify these processes for its corresponding non-deuterated metabolite.
In these studies, soil or sediment columns are spiked with the labeled compound, and the movement of the compound through the column is monitored over time. The concentration of the labeled compound in the leachate provides a direct measure of its leaching potential. Similarly, by analyzing the concentration remaining in the soil or sediment at different depths, researchers can determine its sorption characteristics.
These experiments help to elucidate how different soil and sediment properties, such as organic carbon content, clay mineralogy, and pH, influence the environmental mobility of hydroxylated PAHs. This information is crucial for assessing the risk of groundwater contamination from PAH-polluted sites and for developing effective remediation strategies. The use of deuterated compounds allows for the differentiation between the freshly added tracer and the historical contamination already present in the environmental matrix. nih.gov
Table 2: Research Findings on PAH Environmental Fate
| Study Type | Key Finding | Implication for Environmental Risk |
| Microbial Degradation | Certain fungi and bacteria can degrade Benz[a]anthracene and its metabolites. tandfonline.comresearchgate.net | Bioremediation can be a viable strategy for contaminated sites. |
| Bioavailability in Soil | The fraction of PAHs available to organisms can be different from the total concentration. nih.govresearchgate.net | Risk assessments should consider bioavailability. |
| Photodegradation | Sunlight can contribute to the transformation of PAHs into other compounds, such as diones. researchgate.net | The environmental persistence of PAHs is influenced by light exposure. |
Q & A
Q. What analytical methods are recommended for detecting and quantifying Benz[a]anthracen-3-ol-d11 in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is the primary method, with deuterated analogs like Benz[a]anthracen-3-ol-d11 serving as internal standards to correct for matrix effects and instrument variability. Key parameters include:
- Column selection : DB-5 or equivalent non-polar capillary columns for optimal PAH separation .
- Ionization mode : Electron ionization (EI) at 70 eV for reproducible fragmentation patterns .
- Detection limits : Sub-ppb levels achievable with selected ion monitoring (SIM) for deuterated ions (e.g., m/z shifts due to d11 labeling) . Calibration curves should include deuterated and non-deuterated pairs to validate isotopic purity and avoid cross-contamination.
Q. What safety protocols are critical when handling Benz[a]anthracen-3-ol-d11 in laboratory settings?
- Containment : Use Class I, Type B biological safety hoods for weighing or mixing to prevent airborne exposure .
- Storage : Store in airtight containers at 4°C, away from oxidizing agents (e.g., peroxides, nitrates) to avoid reactive degradation .
- Decontamination : Employ wet methods or HEPA-filtered vacuums for spill cleanup; dry sweeping is prohibited .
- PPE : Wear nitrile gloves, lab coats, and safety goggles compliant with OSHA 29 CFR 1910.132 .
Q. How does Benz[a]anthracen-3-ol-d11 behave in environmental matrices compared to its non-deuterated counterpart?
The deuterated form exhibits nearly identical physicochemical properties (e.g., logP, solubility) but can be distinguished via mass spectrometry. It is used to trace PAH mobility in soil-water systems, with studies showing <5% deviation in adsorption coefficients (Kd) compared to the non-deuterated form . Environmental persistence studies require spiking matrices with deuterated analogs to monitor degradation without interference from background PAHs .
Advanced Research Questions
Q. How can isotopic labeling with d11 affect photodegradation kinetics in Benz[a]anthracen-3-ol studies?
Deuteration may slightly alter reaction rates due to the kinetic isotope effect (KIE). For example, in UV-light degradation experiments:
- Half-life differences : Deuterated forms show ~10–15% longer half-lives in aqueous solutions under simulated sunlight, attributed to C-D bond stability .
- Byproduct analysis : LC-MS/MS can differentiate deuterated vs. non-deuterated transformation products (e.g., quinones, diols) to map degradation pathways . Experimental designs should include dark controls and irradiance-calibrated light sources to isolate photolytic effects .
Q. What experimental strategies resolve contradictions in PAH bioavailability data when using deuterated internal standards?
Discrepancies often arise from:
- Matrix binding : Soil organic matter (SOM) may preferentially sequester deuterated PAHs, leading to underestimation. Mitigate by pre-equilibrating spikes with SOM for 24–48 hours .
- Microbial degradation : Deuterated PAHs may resist microbial metabolism in biodegradation assays. Use isotopically labeled controls in sterile vs. non-sterile setups to quantify biotic/abiotic contributions . Data normalization to recovery rates (e.g., using surrogate standards like deuterated phenanthrene) improves accuracy .
Q. How can adsorption studies using advanced hybrid materials clarify the environmental fate of Benz[a]anthracen-3-ol-d11?
Functionalized materials (e.g., metal-organic frameworks, graphene oxides) provide insights into PAH sequestration mechanisms:
- Binding affinity : Compare adsorption isotherms (Langmuir vs. Freundlich models) for deuterated PAHs on materials with varying surface charges .
- Competitive adsorption : Co-exposure experiments with co-pollutants (e.g., heavy metals, estrogens) reveal preferential adsorption sites via XPS or FTIR .
- Regeneration efficiency : Track deuterated PAH release during material recycling using GC-MS to assess reusability .
Methodological Notes
- Data validation : Cross-reference NIST Standard Reference Data (e.g., mass spectra, vapor pressures) to confirm compound identity .
- Regulatory compliance : Align disposal practices with Superfund site protocols (e.g., 40 CFR 264) for PAH-contaminated waste .
- Toxicological relevance : While IARC classifies benz[a]anthracene as Group 2A, deuterated forms require separate risk assessments due to potential isotopic effects on toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
